1-(2,3-Dichlorophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(9(7)11)13-5-4-12-6-13/h1-6H |
InChI Key |
AOUOZJUQXKVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,3 Dichlorophenyl 1h Imidazole and Its Analogues
Established Synthetic Routes to N-Aryl Imidazoles
The preparation of N-aryl imidazoles can be achieved through various synthetic pathways, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. researchgate.net These reactions involve the combination of three or more reactants in a single reaction vessel, where the products are formed in a sequential manner without the need for isolation of intermediates.
A classic example is the Debus-Radziszewski imidazole (B134444) synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This method can be adapted to produce N-substituted imidazoles by using a primary amine in place of one equivalent of ammonia. wikipedia.org The reaction proceeds through the condensation of the dicarbonyl compound with ammonia or the primary amine to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org
Modern variations of this approach utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. For instance, a highly efficient one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid and efficient synthesis of trisubstituted and tetrasubstituted imidazoles from aldehydes, often in greener solvents like water. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Typically heat | Substituted Imidazole | wikipedia.org |
| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, heat | 1,2,4-Trisubstituted 1H-imidazole | organic-chemistry.org |
| Aldehydes, Benzoin, NH4OAc, (Arylamine) | NHC, Microwave, Water | Trisubstituted/Tetrasubstituted Imidazoles | researchgate.net |
N-Alkylation and N-Arylation Approaches
The direct N-arylation of the imidazole ring is a widely used method for the synthesis of N-aryl imidazoles. This approach typically involves the reaction of imidazole or a substituted imidazole with an aryl halide or an aryl boronic acid in the presence of a catalyst.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, including the N-arylation of imidazoles. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have led to the development of more efficient catalytic systems using copper salts with various ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org For instance, the N-arylation of imidazoles with aryl iodides can be achieved using a copper(I) iodide catalyst in the presence of a ligand like 1,10-phenanthroline (B135089). chemicalforums.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully applied to the N-arylation of imidazoles. These methods often exhibit high functional group tolerance and can be used with a broader range of aryl halides, including chlorides and bromides. nih.gov The choice of ligand is crucial for the efficiency and regioselectivity of these reactions. nih.gov
Another important N-arylation method is the Chan-Lam coupling, which utilizes aryl boronic acids as the aryl source in a copper-catalyzed reaction. This method is often performed under mild, aerobic conditions and is compatible with a wide variety of functional groups. organic-chemistry.org
| Arylating Agent | Catalyst System | Key Features | Reference |
| Aryl Halide (e.g., Iodide) | Copper(I) salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) | Ullmann Condensation, often requires elevated temperatures. | organic-chemistry.orgorganic-chemistry.orgchemicalforums.com |
| Aryl Halide (e.g., Bromide, Chloride) | Palladium catalyst with a phosphine (B1218219) ligand | Buchwald-Hartwig Amination, generally milder conditions and broader scope. | nih.gov |
| Aryl Boronic Acid | Copper salt (e.g., Cu(OAc)2) | Chan-Lam Coupling, typically mild, aerobic conditions. | organic-chemistry.org |
Utilization of Schiff Bases in Imidazole Ring Formation
Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine), are versatile intermediates in the synthesis of various heterocyclic compounds, including imidazoles. ijarsct.co.inresearchgate.net They are typically formed by the condensation of a primary amine with an aldehyde or a ketone.
In the context of imidazole synthesis, Schiff bases can act as key precursors. For example, in the Radziszewski synthesis, a diimine intermediate, which is a type of Schiff base, is formed in situ from a 1,2-dicarbonyl compound and ammonia. wikipedia.org More direct approaches involve the use of pre-formed Schiff bases. A nickel-catalyzed, one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles utilizes a Schiff base complex as the catalyst. organic-chemistry.org
Furthermore, the reaction of α-amino ketones or aldehydes with potassium thiocyanate (B1210189) to form 2-mercaptoimidazoles, which can then be desulfurized to yield the desired imidazole, proceeds through intermediates that can be considered derivatives of Schiff bases. ijprajournal.com The versatility of Schiff bases lies in the wide variety of aldehydes, ketones, and primary amines that can be used for their preparation, allowing for the introduction of diverse substituents onto the imidazole ring. ijarsct.co.in
Targeted Synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole
The synthesis of the specific compound this compound can be approached through the N-arylation of imidazole with a suitable 2,3-dichlorophenyl source. The presence of two chlorine atoms on the phenyl ring, particularly one in the ortho position, can influence the reactivity and regioselectivity of the arylation reaction.
Precursor Preparation and Intermediate Chemistry
The key precursors for the synthesis of this compound are imidazole itself and a reactive derivative of 2,3-dichlorobenzene. Common reactive derivatives used in N-arylation reactions include haloarenes (e.g., 1-iodo-2,3-dichlorobenzene or 1-bromo-2,3-dichlorobenzene) and 2,3-dichlorophenylboronic acid.
The synthesis of these precursors is well-established. For instance, 1-iodo-2,3-dichlorobenzene can be prepared from 2,3-dichloroaniline (B127971) via a Sandmeyer-type reaction. 2,3-Dichlorophenylboronic acid can be synthesized from the corresponding Grignard reagent, formed from 1-bromo-2,3-dichlorobenzene (B155788), followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Another potential route involves the reaction of imidazole with a 2,3-dichlorophenacyl halide (e.g., 2-bromo-1-(2,3-dichlorophenyl)ethanone). This would lead to an intermediate, N-(2,3-dichlorophenacyl)imidazole, which could then be further transformed, although this would not directly yield the target compound without subsequent reduction and dehydration steps. A related synthesis has been reported for a similar compound, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, starting from 1-(2,4-dichlorophenyl)-2-chloroethanol and imidazole. patsnap.comgoogle.com
A plausible direct synthesis would involve the reaction of imidazole with 1-iodo-2,3-dichlorobenzene under Ullmann conditions or with 2,3-dichlorophenylboronic acid under Chan-Lam conditions.
Reaction Conditions Optimization for Regioselectivity and Yield
Achieving high yield and regioselectivity in the N-arylation of imidazole with a di-substituted phenyl group like 2,3-dichlorophenyl can be challenging. The presence of the ortho-chloro substituent can sterically hinder the approach of the imidazole nitrogen to the aryl halide or boronic acid.
In copper-catalyzed Ullmann-type couplings, the choice of ligand, base, and solvent is critical. For sterically hindered aryl halides, the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can improve the reaction efficiency. chemicalforums.com The base, often a carbonate like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), plays a crucial role in the deprotonation of imidazole, making it a more potent nucleophile. chemicalforums.com High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed. chemicalforums.com
For palladium-catalyzed reactions, the selection of the phosphine ligand is paramount in controlling the outcome. Bulky, electron-rich phosphine ligands can promote the reductive elimination step and overcome the steric hindrance of the ortho-substituent. nih.gov The choice of base and solvent also significantly impacts the reaction.
When using 2,3-dichlorophenylboronic acid in a Chan-Lam coupling, the reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, in the presence of a base and often an oxidant like air or oxygen. The regioselectivity is generally high for N-arylation.
Microwave-assisted synthesis can be a valuable tool for optimizing reaction conditions. nih.govacs.org The rapid heating and ability to reach high temperatures can significantly reduce reaction times and potentially improve yields, even for challenging substrates.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium complex (e.g., Pd(OAc)2) | Copper(II) salt (e.g., Cu(OAc)2) |
| Ligand | e.g., 1,10-Phenanthroline, L-proline | e.g., Phosphine ligands | Often ligand-free or with simple N-ligands |
| Base | e.g., Cs2CO3, K2CO3 | e.g., NaOtBu, K3PO4 | e.g., Pyridine, Et3N |
| Solvent | e.g., DMF, DMSO | e.g., Toluene, Dioxane | e.g., CH2Cl2, MeOH |
| Temperature | Often high (100-200 °C) | Generally lower (rt to 120 °C) | Room temperature to moderate heating |
Design and Synthesis of Structure-Activity Relationship (SAR) Focused Analogues of this compound
The foundational method for synthesizing the parent compound, this compound, is the N-arylation of imidazole with a corresponding 2,3-dihalogenated benzene, typically in the presence of a catalyst. Common catalytic systems include copper- and palladium-based catalysts. biomedres.us For instance, a palladium/aluminium oxy-hydroxide (Pd/AlO(OH)) nanoparticle-catalyzed reaction between imidazole and an aryl halide in a water/isopropyl alcohol mixture under ultrasonic conditions provides a high-yield and environmentally friendly route to N-arylimidazoles. biomedres.us
The design of SAR-focused analogs stems from this core structure, introducing systematic variations to probe the impact of different functional groups on biological activity. These modifications are typically focused on two key regions: the imidazole ring and the dichlorophenyl moiety.
Modifications on the Imidazole Ring
The imidazole ring itself offers several positions for modification to investigate its role in binding to biological targets. The unique electronic properties of the imidazole ring, including its ability to participate in hydrogen bonding and π-π interactions, are key to the biological activity of these compounds. ajrconline.org
One common modification is the introduction of substituents at the C2, C4, and C5 positions of the imidazole ring. For example, a multi-step synthesis can yield 2,4-disubstituted-1H-imidazoles and 1,2,4-trisubstituted-1H-imidazoles. nih.gov Another approach involves the quaternization of the imidazole nitrogen, which can be achieved by reacting a 1-substituted imidazole with an alkyl or aryl halide, often under microwave-assisted, solvent-free conditions.
Table 1: Examples of Synthetic Modifications on the Imidazole Ring
| Starting Material | Reagent(s) | Modification Type | Resulting Structure |
| Imidazole | 1-bromo-2,3-dichlorobenzene, Pd/AlO(OH) NPs, KOH | N-arylation | This compound |
| 1-Aryl-1H-imidazole | Alkyl halide, K2CO3 | N-alkylation (Quaternization) | 1-Aryl-3-alkyl-1H-imidazolium halide |
| 2-Aryl-1H-imidazole | Ethyl chloroacetate | N-alkylation and esterification | Ethyl 2-(2-aryl-1H-imidazol-1-yl)acetate |
| 2-Aryl-4,5-diphenyl-1H-imidazole | Substituted phenylisothiocyanates | Addition to N-linked side chain | N-Aryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide |
This table is generated based on general synthetic methodologies for imidazole derivatives and serves as an illustrative guide for potential modifications.
Substituent Effects on the Dichlorophenyl Moiety
Synthetic strategies for exploring these effects involve the use of differently substituted aryl halides or arylboronic acids in the initial N-arylation reaction. For example, using 1-bromo-2,4-dichlorobenzene (B72097) or 1-bromo-3,5-dichlorobenzene (B43179) instead of 1-bromo-2,3-dichlorobenzene would allow for a direct comparison of the effect of the chlorine atoms' positions.
Furthermore, the chlorine atoms can be replaced with other functional groups to probe the effects of electronics and sterics. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) can be introduced. libretexts.org The synthesis of analogues with different halogen atoms (e.g., fluorine, bromine) can also provide insights into the role of halogen bonding and lipophilicity.
Quantitative structure-activity relationship (QSAR) analyses on related heterocyclic compounds have shown that hydrophobic and electron-withdrawing groups on the aromatic ring can be favorable for receptor binding. nih.gov For instance, in a series of imidazothiadiazole ecdysone (B1671078) agonists, introducing a heptafluoropropyl group (CF2CF2CF3) at the 2-position of the imidazothiadiazole ring increased activity by 7500-fold compared to the unsubstituted compound, underscoring the potent effect of highly electron-withdrawing substituents. nih.gov
Table 2: Proposed Analogues for Studying Substituent Effects on the Dichlorophenyl Moiety
| Base Structure | Modification on Phenyl Ring | Rationale |
| 1-(Phenyl)-1H-imidazole | 2,3-Difluoro | Investigate the effect of a smaller, more electronegative halogen. |
| 1-(Phenyl)-1H-imidazole | 2-Chloro-3-methoxy | Explore the interplay of an electron-withdrawing and an electron-donating group. |
| 1-(Phenyl)-1H-imidazole | 2-Chloro-3-nitro | Study the impact of a strong electron-withdrawing group. |
| 1-(Phenyl)-1H-imidazole | 3,4-Dichloro | Compare the effect of a different substitution pattern of the same atoms. |
This table presents hypothetical analogues to illustrate a focused SAR study on the dichlorophenyl ring.
Advanced Spectroscopic and Structural Characterization of 1 2,3 Dichlorophenyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 1-(2,3-Dichlorophenyl)-1H-imidazole, ¹H and ¹³C NMR are primary tools for analyzing the proton and carbon frameworks, respectively.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The protons on the imidazole (B134444) ring typically appear as singlets or multiplets in the aromatic region of the spectrum. Specifically, the proton at the C2 position of the imidazole ring is expected to show a characteristic singlet, while the protons at the C4 and C5 positions will also present unique signals. The protons of the dichlorophenyl ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole H-2 | 7.70 - 7.80 | s |
| Imidazole H-4/H-5 | 7.10 - 7.25 | m |
| Dichlorophenyl H-4' | 7.60 - 7.70 | m |
| Dichlorophenyl H-5' | 7.35 - 7.45 | t |
| Dichlorophenyl H-6' | 7.30 - 7.40 | m |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the imidazole ring appear in the aromatic region, with the C2 carbon typically showing a downfield shift. The six carbons of the dichlorophenyl ring will produce six separate signals, with the chlorine-substituted carbons (C2' and C3') being significantly influenced by the halogen's electronic effects.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C-2 | ~136 |
| Imidazole C-4 | ~129 |
| Imidazole C-5 | ~121 |
| Dichlorophenyl C-1' | ~137 |
| Dichlorophenyl C-2' | ~134 |
| Dichlorophenyl C-3' | ~128 |
| Dichlorophenyl C-4' | ~132 |
| Dichlorophenyl C-5' | ~129 |
| Dichlorophenyl C-6' | ~126 |
Note: Chemical shifts are approximate and derived from typical values for similar structures.
To unambiguously assign the proton and carbon signals and confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. These techniques are instrumental in piecing together the molecular puzzle, confirming the attachment of the 2,3-dichlorophenyl group to the N1 position of the imidazole ring.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.
Key vibrational modes include C-H stretching from both the aromatic imidazole and dichlorophenyl rings, C=N and C=C stretching vibrations within the imidazole ring, and C-Cl stretching from the dichlorinated phenyl group. The absence of an N-H stretching band confirms the substitution at the N1 position of the imidazole ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600 - 1450 | C=C and C=N Aromatic Ring Stretching |
| 1250 - 1000 | In-plane C-H Bending |
| 800 - 600 | C-Cl Stretch |
Note: Frequencies are approximate and represent typical ranges for the specified functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₆Cl₂N₂), HRMS analysis is critical. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which serves as a definitive signature for the compound. The experimentally measured exact mass will be compared to the theoretically calculated mass to confirm the molecular formula with high confidence.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆Cl₂N₂ |
| Calculated Exact Mass | 211.9962 |
| Observed m/z | Consistent with calculated mass to within ppm error |
Single Crystal X-ray Crystallography of this compound
Table 5: Illustrative Crystallographic Data for an Imidazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7847 |
| b (Å) | 17.5077 |
| c (Å) | 19.8332 |
| β (°) | 92.783 |
| Z (molecules/unit cell) | 4 |
Note: This data is for a related substituted imidazole compound and serves as an illustrative example of the parameters determined. rasayanjournal.co.in
The crystal packing is often stabilized by intermolecular interactions, such as C-H···N or π-π stacking interactions, which would also be elucidated by this powerful analytical method.
Determination of Absolute Configuration and Molecular Conformation
The determination of the absolute configuration of this compound would necessitate the synthesis of a chiral, non-racemic sample and its analysis using techniques such as single-crystal X-ray crystallography. In the absence of a chiral center in the parent molecule, this section would typically focus on the molecular conformation in the crystalline state.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
A detailed analysis of the crystal structure would elucidate the various non-covalent interactions that govern the packing of molecules in the solid state. These interactions are fundamental to understanding the physical properties of the compound. Based on the functional groups present in this compound, the following intermolecular interactions would be anticipated and analyzed:
C-H···N Interactions: Hydrogen bonds involving the hydrogen atoms of the phenyl and imidazole rings and the nitrogen atoms of the imidazole ring are expected to be significant in the crystal packing.
Cl···Cl Interactions: Halogen bonding, specifically chlorine-chlorine interactions, are often observed in the crystal structures of chlorinated organic compounds and can play a crucial role in directing the molecular assembly.
C-Cl···π Interactions: Interactions between the chlorine atoms and the π-system of the imidazole or phenyl rings are another type of halogen bond that could influence the crystal packing.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also contribute to the stability of the crystal lattice.
The identification and characterization of these interactions would involve analyzing intermolecular distances and angles from the crystallographic data.
Conformational Analysis of the Dichlorophenyl and Imidazole Ring System
The relative orientation of the 2,3-dichlorophenyl and imidazole rings is a critical aspect of the molecule's conformation. This is typically described by the torsion angle defined by the atoms connecting the two rings. The presence of two chlorine atoms on the phenyl ring, particularly one in the ortho position, would be expected to create significant steric hindrance, influencing the preferred rotational conformation around the C-N bond linking the two rings.
Computational modeling, in conjunction with experimental data (if available), could provide further insights into the conformational landscape of the molecule, including the energy barriers for rotation around the C-N bond.
Based on the scientific literature available, there is a lack of specific computational studies, such as molecular docking and molecular dynamics simulations, focused exclusively on the chemical compound This compound .
The search for detailed research findings on this particular molecule did not yield specific data regarding its ligand-protein binding modes, binding affinities, interaction energies, or the dynamics of its complexes with biological targets. While computational studies have been performed on structurally similar compounds, such as other dichlorophenyl imidazole derivatives, these findings are not directly applicable to this compound due to the strict requirement to focus solely on the specified compound.
Therefore, the following sections on computational chemistry and theoretical investigations for this compound cannot be populated with the requested detailed research findings and data tables at this time. Further research and publication of studies specifically targeting this compound are needed to provide the scientifically accurate content required for the outlined article.
Computational Chemistry and Theoretical Investigations of 1 2,3 Dichlorophenyl 1h Imidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of molecules. For 1-(2,3-Dichlorophenyl)-1H-imidazole, DFT calculations, particularly using the B3LYP method with a 6-31G(d,p) basis set, have been instrumental in elucidating its molecular geometry and electronic characteristics. researchgate.net
Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, chemical hardness signifies resistance to deformation of the electron cloud, with harder molecules being less reactive. irjweb.com The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge. nih.gov
Studies on similar imidazole (B134444) derivatives have shown that these quantum chemical parameters are vital for understanding their reaction mechanisms and potential biological activities. irjweb.comnih.gov
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net
Theoretical Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as FT-IR and NMR spectra. nih.gov By calculating the vibrational frequencies and chemical shifts of a molecule, researchers can generate a theoretical spectrum. This theoretical data can then be compared with experimental spectra for validation of the molecular structure. nih.govnih.gov
For instance, in the characterization of novel imidazole derivatives, theoretical calculations of bond lengths, bond angles, and dihedral angles have been shown to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov Similarly, the calculated ¹H-NMR and ¹³C-NMR chemical shifts can be correlated with the signals observed in experimental spectra, aiding in the assignment of peaks and confirming the proposed structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorophenyl Imidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org
Development of Predictive Models for Biological Activity
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. researchgate.net Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then employed to build a model that correlates the descriptors with the observed biological activity. researchgate.netjrespharm.com
The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds. frontiersin.org This approach is widely used in drug discovery to prioritize the synthesis of compounds with potentially higher efficacy. nih.govnih.gov For example, 3D-QSAR models have been successfully used to guide the design of imidazole derivatives targeting specific biological pathways. nih.gov
Identification of Physicochemical Descriptors Influencing Activity
A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that significantly influence the biological activity of the compounds. frontiersin.org These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These include parameters like the Hammett constant, which describes the electron-donating or electron-withdrawing nature of substituents, and quantum chemical descriptors such as HOMO and LUMO energies. frontiersin.orgslideshare.net
Steric Descriptors: These relate to the size and shape of the molecule and its substituents. slideshare.net Descriptors like molar refractivity and Taft's steric parameter fall into this category. frontiersin.org
Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, which plays a critical role in how a drug is absorbed and distributed. frontiersin.org
By analyzing the contribution of these descriptors to the QSAR model, researchers can gain insights into the structural requirements for optimal biological activity. jrespharm.com For example, a QSAR study on antifungal imidazole derivatives suggested that increased lipophilicity and reduced steric hindrance in certain parts of the molecule could enhance its activity. jrespharm.com
Reaction Mechanism Investigations via Computational Pathways
Plausible Reaction Pathways
The formation of N-arylimidazoles, such as this compound, is typically achieved through cross-coupling reactions. These reactions are catalyzed by transition metals, most commonly palladium or copper.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.org In the context of synthesizing the target compound, this would involve the reaction of imidazole with 1-bromo-2,3-dichlorobenzene (B155788) or 1-chloro-2,3-dichlorobenzene. The catalytic cycle, which has been the subject of computational studies for similar systems, generally proceeds through a series of well-defined steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2,3-dichlorophenyl halide) to form a Pd(II) intermediate.
Ligand Substitution: A molecule of the amine (imidazole) coordinates to the Pd(II) complex, displacing a halide ligand.
Deprotonation: A base removes a proton from the coordinated imidazole, forming an imidazolyl ligand.
Reductive Elimination: The aryl group and the imidazolyl group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Computational studies on the Buchwald-Hartwig amination of imidazoles have highlighted the importance of the ligand on the palladium catalyst in facilitating the reaction and ensuring high yields. nih.gov The choice of ligand can influence the rates of the individual steps in the catalytic cycle and can be crucial for preventing the formation of unwanted side products. libretexts.org
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for the formation of C-N bonds. organic-chemistry.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be an effective alternative. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of imidazole with a 2,3-dichlorophenyl halide in the presence of a copper catalyst.
The mechanism of the Ullmann reaction is more complex and less definitively understood than the Buchwald-Hartwig amination, but computational studies have provided some insights. acs.org One proposed mechanism involves the following steps:
Formation of a Copper-Amide Complex: The copper catalyst reacts with the imidazole in the presence of a base to form a copper(I) imidazolate complex.
Oxidative Addition: The aryl halide (2,3-dichlorophenyl halide) adds to the copper(I) complex, forming a copper(III) intermediate.
Reductive Elimination: The desired N-arylimidazole is formed by the reductive elimination of the aryl and imidazolyl groups from the copper(III) center, regenerating a copper(I) species.
Recent advancements have led to the development of more efficient Ullmann-type reactions that can proceed under milder conditions, sometimes utilizing nanoparticle catalysts. researchgate.netresearchgate.net
Computational Insights into Reaction Pathways
While a specific computational study for this compound is not available, general computational studies on N-arylation reactions provide valuable data that can be extrapolated. Density Functional Theory (DFT) is a common computational method used to investigate these reaction mechanisms.
Table 1: Key Intermediates and Transition States in a Generic Buchwald-Hartwig Amination of Imidazole
| Step | Intermediate/Transition State | Description |
| 1 | Oxidative Addition Adduct | The aryl halide coordinates to the Pd(0) catalyst. |
| 2 | Oxidative Addition TS | The transition state for the cleavage of the C-X bond of the aryl halide. |
| 3 | Pd(II) Intermediate | A square planar Pd(II) complex is formed. |
| 4 | Ligand Exchange Complex | Imidazole coordinates to the Pd(II) center. |
| 5 | Reductive Elimination TS | The transition state for the formation of the C-N bond. |
| 6 | Product Complex | The N-arylimidazole product is coordinated to the Pd(0) catalyst. |
Table 2: Energetic Considerations in a Generic Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
| Feature | Description | Implication |
| Ligand Effects | The nature of the ligand on the copper catalyst can significantly affect the energy barriers of the reaction. | Proper ligand choice is crucial for reaction efficiency. |
| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Solvent selection can impact reaction rates and yields. |
| Nature of Halide | The reactivity of the aryl halide (I > Br > Cl) affects the energy of the oxidative addition step. | Aryl iodides are generally more reactive in Ullmann couplings. nih.gov |
Biological Evaluation and Preclinical Profiling of 1 2,3 Dichlorophenyl 1h Imidazole and Its Analogues
In vitro Biological Activity Assessment
The preclinical profiling of 1-(2,3-dichlorophenyl)-1H-imidazole analogues involves a battery of in vitro assays to determine their potency and selectivity against specific biological targets. These assays are crucial for understanding the structure-activity relationships (SAR) and identifying promising lead compounds for further development.
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For analogues of this compound, research has focused on several key enzymes involved in inflammation, viral replication, fungal infections, and cancer.
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.gov The selective inhibition of COX-2 over COX-1 is a critical goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research into diarylheterocycles, including imidazole (B134444) derivatives, has shown that these scaffolds can be potent and selective COX-2 inhibitors. nih.gov The structure-activity relationship (SAR) studies of 1,5-diarylimidazoles have demonstrated that substitution patterns on both the imidazole core and the phenyl rings are critical for activity. acs.orgacs.org For instance, a methylsulfonyl (SO2Me) or sulfonamide (SO2NH2) group at the para-position of one of the phenyl rings is often associated with optimal COX-2 selectivity. nih.gov
In a study of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, compounds with a methylsulfonyl group on the C-2 phenyl ring showed high potency and selectivity for COX-2. researchgate.net For example, 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole was identified as a highly potent and selective COX-2 inhibitor. researchgate.net Similarly, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles were designed as atypical selective COX-2 inhibitors, where the methylsulfonyl pharmacophore is attached directly to the imidazole ring. nih.gov
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole | 55.7 | 0.34 | 163.8 |
| Compound 5b (1-benzyl-5-(4-chlorophenyl)-2-(methylsulfonyl)-1H-imidazole) | 82 | 0.71 | 115 |
| Celecoxib | - | 0.42 | 33.8 |
| Diclofenac (B195802) Sodium | - | - | 1.80 |
Data sourced from multiple studies. nih.govresearchgate.net
The main protease (Mpro) or 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for the development of antiviral drugs. nih.govnih.gov Imidazole-containing compounds have been investigated as potential inhibitors of this enzyme.
A study on asymmetric imidazole-4,5-dicarboxamide derivatives revealed their potential to inhibit the SARS-CoV-2 main protease. nih.gov The most potent compound in this series, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) , exhibited significant inhibitory activity. nih.gov Enzyme kinetic studies indicated a competitive inhibition mechanism, suggesting that these compounds interact with the active site of the protease. nih.gov
Computational studies have also been employed to identify potential imidazole-based inhibitors. Docking studies of various imidazole derivatives against the SARS-CoV-2 main protease have suggested that features like multiple cycles and the presence of electronegative atoms can enhance binding affinity. nih.gov
| Compound | SARS-CoV-2 Mpro IC50 (μM) |
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 ± 1.37 |
| Ebselen (reference) | 0.04 ± 0.013 |
Data from a study on asymmetric imidazole-4,5-dicarboxamide derivatives. nih.gov
Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of substances. A specific CYP enzyme, sterol 14α-demethylase (CYP51), is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Inhibition of CYP51 is the mechanism of action for azole antifungal drugs, which include imidazole derivatives. nih.govresearchgate.net
The nitrogen atom in the imidazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.govresearchgate.net The potency of inhibition is greatly influenced by the non-coordinated part of the azole molecule. nih.gov
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like DNA replication and transcription. nih.gov They are established targets for anticancer drugs. nih.gov Imidazole-based compounds have emerged as potential topoisomerase inhibitors.
For example, a series of new benzimidazole-triazole derivatives were synthesized and evaluated for their cytotoxic and topoisomerase I inhibitory activities. nih.gov Compounds 4b and 4h from this series showed significant inhibitory activity against topoisomerase I. nih.gov Another study reported on new imidazole-2-thiones linked to acenaphtylenone as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Certain 4-phenyl-imidazoles and 4-(4-chlorophenyl)imidazoles from this study demonstrated potent damage to ctDNA. nih.gov
While direct testing of this compound on topoisomerase activity has not been reported, the broader class of imidazole derivatives shows promise in this area.
| Compound | Target | Activity |
| Compound 4h (a benzimidazole-triazole derivative) | Topoisomerase I | IC50 = 4.56 ± 0.18 μM (against A549 cell line) |
| Compound 5h (an imidazole-2-thione derivative) | Topoisomerase II | 1.5- and 3- folds more active than doxorubicin (B1662922) against MCF-7 |
Data from studies on benzimidazole-triazole and imidazole-2-thione derivatives. nih.govnih.gov
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an important therapeutic target. nih.govnih.gov
Several imidazole-based scaffolds have been developed as FLT3 inhibitors. A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were synthesized and showed potent inhibitory activity against both wild-type FLT3 and its mutants. nih.gov One of the most potent compounds, 8r , demonstrated strong inhibition at nanomolar concentrations. nih.gov
Another study identified imidazo[1,2-a]pyridine-thiophene derivatives as type-I inhibitors of FLT3. nih.gov Compound 5o from this series was found to be an effective inhibitor against FLT3-ITD and its resistant mutants. nih.gov These findings highlight the potential of the imidazole scaffold in developing targeted therapies for AML.
| Compound | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) |
| Compound 8r (a benzimidazole (B57391) derivative) | 41.6 | 5.64 |
| Compound 5o (an imidazo[1,2-a]pyridine-thiophene derivative) | - | - |
Data from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.gov Note: Specific IC50 values for compound 5o were not provided in the abstract.
Enzyme Inhibition Assays
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a class of enzymes that play a critical role in cellular responses to inflammatory cytokines and stress. Inhibition of p38 MAPK is a key therapeutic strategy for managing inflammatory diseases. Tri-substituted imidazole molecules have been identified as potent inhibitors of p38 MAP kinase. nih.gov Early research by SmithKline Beecham on imidazole-based drug molecules sparked widespread investigation into this class of compounds. nih.gov
Further studies led to the discovery of diaryl-imidazoles as potent dual inhibitors of both p38α MAPK and casein kinase 1δ (CK1δ). nih.gov While initial imidazole-based inhibitors showed good potency, there was significant room for improving their selectivity. nih.gov This led to the development of new sub-classes of p38 inhibitors with enhanced selectivity profiles, demonstrating the tunability of the imidazole scaffold for specific kinase targets. nih.gov The development of these analogues highlights the importance of the imidazole core in designing effective and selective p38 MAPK inhibitors.
Receptor Binding Studies
Analogues of this compound have been investigated for their ability to bind to several receptor types, most notably imidazoline (B1206853) receptors. Imidazoline binding sites are classified into three main subtypes: I1, I2, and I3. nih.govresearchgate.net The I1 receptor is involved in the central regulation of blood pressure, and ligands with high affinity for this receptor, such as moxonidine, have been developed as antihypertensive agents. researchgate.net Clonidine, a well-known imidazoline derivative, binds to both α2-adrenoceptors and imidazoline receptors, contributing to its pharmacological effects. researchgate.netresearchgate.net
The I2 binding sites are located on the mitochondrial outer membrane and are associated with the enzyme monoamine oxidase (MAO). nih.gov Some studies have explored the potential of I2 receptor ligands in neuroprotection and as novel analgesics. researchgate.net The I3 binding sites are less understood but are thought to be involved in insulin (B600854) secretion. researchgate.net
In addition to imidazoline receptors, certain imidazole-based structures have been identified as agonists for the constitutive androstane (B1237026) receptor (CAR, NR1I3), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous molecules. nih.gov For example, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been shown to activate human CAR at nanomolar concentrations, suggesting another potential therapeutic application for this class of compounds. nih.gov
Antimicrobial Efficacy Studies
The imidazole scaffold is a cornerstone of many antimicrobial agents. Analogues of this compound have demonstrated a broad spectrum of activity against bacteria, fungi, viruses, and protozoa.
The antibacterial potential of imidazole derivatives has been extensively studied. Analogues featuring dichlorophenyl substitution have shown significant activity. For instance, 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole requires the presence of two aryl rings and the imidazole NH for good activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another analogue, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, was designed as a pro-drug with specific activity against anaerobic bacteria. nih.gov
Research into novel 1H-benzo[d]imidazole derivatives bearing amide and sulphonamide groups revealed moderate to good antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. niscpr.res.in Similarly, certain 5H-pyrrolo[1,2-a]imidazole quaternary salts have demonstrated a broad spectrum of action against multiple bacterial species, although some of this effect may be linked to general cytotoxicity. nih.gov
Below is a table summarizing the antibacterial activity of selected imidazole analogues.
| Compound/Analogue Class | Bacterial Strain | MIC (μg/mL) | Reference |
| N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamides | Staphylococcus aureus ATCC 6538 | 10–20 | niscpr.res.in |
| N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamides | Escherichia coli ATCC 8739 | 10–20 | niscpr.res.in |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Staphylococcus aureus | 4 | nih.gov |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Escherichia coli | 4 | nih.gov |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) | Klebsiella pneumoniae | 4 | nih.gov |
Imidazole and triazole derivatives are foundational to modern antifungal therapy. These compounds often act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Studies on 1H-benzo[d]imidazole derivatives have shown their efficacy against pathogenic fungi. niscpr.res.in Specifically, certain sulfonamide derivatives demonstrated moderate to good activity against Candida albicans and Aspergillus niger, with MIC values ranging from 10–20 mg/mL. niscpr.res.in Other research has focused on triazole derivatives, which are structurally related to imidazoles. A series of novel triazole compounds showed high activity against eight common pathogenic fungi, including Aspergillus fumigatus and Candida albicans, with many analogues demonstrating higher potency than the standard drugs Fluconazole and Terbinafine. nih.gov
The table below presents the antifungal activity of representative imidazole and triazole analogues.
| Compound/Analogue Class | Fungal Strain | MIC (mg/mL) | Reference |
| N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamides | Candida albicans ATCC 10231 | 10–20 | niscpr.res.in |
| N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamides | Aspergillus niger ATCC 6275 | 10–20 | niscpr.res.in |
| 4,5,6-trichlorocyclopenta[d] nih.govnih.govnih.govthiaselenazole 11a | Candida albicans | Sub-micromolar potency | nih.gov |
| 4,5,6-trichlorocyclopenta[d] nih.govnih.govnih.govthiaselenazole 11a | Cryptococcus neoformans var. grubii | Sub-micromolar potency | nih.gov |
The imidazole core and the related triazole ring are present in many compounds with significant antiviral properties. nih.govresearchgate.netnih.gov These heterocyclic compounds have been evaluated against a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Coxsackie virus, and Hepatitis C Virus (HCV). nih.govnih.gov
For example, a series of 2-(substituted phenyl)-1H-imidazole derivatives were assessed for their antiviral activity against various viral strains. nih.gov In another study, imidazole l-ascorbic acid derivatives were found to inhibit the replication of the HCV virus. nih.gov The structurally similar 1,2,3- and 1,2,4-triazole (B32235) scaffolds also exhibit remarkable antiviral activity against numerous viruses, including influenza virus, SARS virus, and HIV, by targeting a wide variety of viral proteins. researchgate.netnih.gov Some triazolyl lupinine (B175516) derivatives have shown virucidal activity, meaning they can directly affect extracellular virions, reducing the infectivity of the influenza virus. mdpi.com
Leishmaniasis and Chagas disease, caused by protozoan parasites of the Leishmania and Trypanosoma genera respectively, are neglected tropical diseases for which new treatments are urgently needed. nih.govmdpi.com Imidazole-containing compounds have emerged as promising candidates.
A study on 2-(4-alkyloxyphenyl)-imidazoles revealed potent in vitro activity against Leishmania mexicana and Trypanosoma cruzi. nih.gov Several of these imidazole analogues exhibited IC50 values below 1 µg/mL, comparable or superior to reference drugs. nih.gov Similarly, pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which contain an imidazole ring fused to other heterocyclic systems, have shown excellent activity against Leishmania major promastigotes and amastigotes, with some compounds being more active than the standard drug amphotericin B. mdpi.com Furthermore, cinnamide derivatives containing a 1,2,3-triazole fragment have demonstrated relevant activity against Leishmania braziliensis, inducing oxidative stress and membrane disruption in the parasites. mdpi.com
The table below summarizes the antiprotozoal activity of selected imidazole analogues.
| Compound/Analogue Class | Protozoan Species | IC50 (μg/mL) | Reference |
| 2-(4-alkyloxyphenyl)-imidazoles (compounds 27-31) | Leishmania mexicana | < 1 | nih.gov |
| 2-(4-alkyloxyphenyl)-imidazoles (compounds 30, 36) | Trypanosoma cruzi | < 1 | nih.gov |
| (S)-cis-Verbenol | Leishmania spp. | 2.1 - 3.8 | nih.gov |
| (S)-cis-Verbenol | Trypanosoma cruzi (CL Brenner) | 8.3 | nih.gov |
| 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (2a) | Leishmania major | Nanomolar range | mdpi.com |
| N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (28) | Leishmania braziliensis | Low toxicity, high selectivity | mdpi.com |
Antitubercular Activity Against Mycobacterium tuberculosis
The emergence of multidrug-resistant tuberculosis has necessitated the search for novel antitubercular agents. Imidazole-containing compounds have garnered significant interest in this area, with some derivatives demonstrating potent activity against Mycobacterium tuberculosis. researchgate.net
Research into dihydropyridine (B1217469) derivatives incorporating an imidazole moiety has shown promising results. For instance, a series of 1,4-dihydropyridine-3,5-dicarboxamides featuring a 4(5)-chloro-2-ethyl-5(4)-imidazolyl component were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. Notably, compounds with a 4-chlorophenyl and a 3,4-dichlorophenyl substitution exhibited significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values of less than 7.15 µg/mL after both 24 and 48 hours of incubation. nih.gov These findings suggest that the inclusion of a substituted imidazole ring can enhance antitubercular efficacy. nih.gov
Further studies have highlighted the importance of the imidazole scaffold in antitubercular drug design. ijpsjournal.com The development of new imidazole derivatives remains a key strategy in the fight against tuberculosis, aiming to overcome existing drug resistance mechanisms. researchgate.netwjpr.net
Table 1: In Vitro Antitubercular Activity of Imidazole Analogues
| Compound Analogue | Substituent (R) | MIC (µg/mL) 24h | MIC (µg/mL) 48h |
|---|---|---|---|
| 3b | 4-chlorophenyl | <7.15 | <7.15 |
| 3c | 3,4-dichlorophenyl | <7.15 | <7.15 |
| 3a | 4-fluorophenyl | 14.64 | 30.51 |
Data sourced from a study on 1,4-dihydropyridine-3,5-dicarboxamides containing a 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety. nih.gov
Anti-inflammatory Efficacy in Cellular Models
The anti-inflammatory properties of this compound analogues have been investigated in various cellular models, demonstrating their potential to modulate key inflammatory pathways. A significant aspect of this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.govnih.gov
In vitro studies using murine macrophage cell lines, such as RAW264.7, are standard for assessing anti-inflammatory potential. mdpi.comnih.gov For instance, a study on novel 1,2,3-triazole derivatives of 7-oxodehydroabietic acid, which included a 1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl)propyl analogue, evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov Compounds in this series demonstrated significant inhibitory activity, with some exhibiting IC50 values in the low micromolar range, indicating potent anti-inflammatory effects at a cellular level. nih.gov
The mechanism of action for many imidazole-based anti-inflammatory agents involves the suppression of pro-inflammatory mediators. This includes the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression, as well as the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov
Analgesic Potency in Cellular Models
The evaluation of analgesic potency for compounds like this compound and its analogues is predominantly conducted through in vivo animal models. These models, such as the hot plate test and acetic acid-induced writhing test, directly measure the pain response in a whole organism. wikipedia.orgajpp.insaspublishers.com
Currently, there is a limited amount of published research detailing the assessment of the analgesic potency of this specific class of imidazole derivatives in cellular models. While in vitro assays exist to study the modulation of specific targets involved in nociception (e.g., ion channels or receptors on sensory neurons), comprehensive cellular screens for general analgesic activity are less common for these compounds in the available scientific literature.
In vitro Anticancer Activity (e.g., cell proliferation inhibition)
Imidazole derivatives have been a focus of anticancer drug discovery due to their diverse biological activities. nih.gov The antiproliferative effects of analogues of this compound have been evaluated against various human cancer cell lines, demonstrating their potential to inhibit cancer cell growth.
Studies have shown that substituted imidazole derivatives can exhibit significant cytotoxicity against cell lines such as the human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cells. nih.govgrafiati.combrieflands.com For example, a series of benzotriazole (B28993) moiety-bearing substituted imidazol-2-thiones were synthesized and tested for their in vitro anticancer activity. One of the most potent compounds, BI9, displayed IC50 values of 3.57 µM against MCF-7 cells and 0.40 µM against HL-60 cells. nih.gov
The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov The broad-spectrum antiproliferative activity of imidazole-containing compounds highlights their potential as a scaffold for the development of novel anticancer therapeutics. nih.gov
Table 2: In Vitro Anticancer Activity of Imidazole Analogues
| Compound Analogue | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| BI9 | MCF-7 (Breast) | 3.57 |
| BI9 | HL-60 (Leukemia) | 0.40 |
| BI9 | HCT-116 (Colon) | 2.63 |
Data sourced from a study on benzotriazole moiety bearing substituted imidazol-2-thiones. nih.gov
In vivo Preclinical Efficacy Studies (Excluding Clinical Human Trials)
Animal Models for Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Paw Oedema)
The carrageenan-induced paw edema model in rodents is a widely accepted and utilized assay for evaluating the acute anti-inflammatory activity of new chemical entities. nih.govinotiv.comnih.govnih.gov This model mimics the hallmarks of acute inflammation, including edema, and is sensitive to inhibitors of prostaglandin (B15479496) synthesis. inotiv.com
A study investigating a series of novel imidazole analogues, including 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (an analogue of the subject compound), demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.govresearchgate.net This particular analogue exhibited a 100% inhibition of paw edema at a dose of 100 mg/kg, which was comparable to the standard drug, diclofenac sodium, at a 50 mg/kg dose. nih.gov These findings underscore the potent in vivo anti-inflammatory potential of the dichlorophenyl-imidazole scaffold. nih.govresearchgate.net
The anti-inflammatory response in the carrageenan model is typically biphasic, and the efficacy of a compound can be assessed at different time points to understand its mechanism of action. nih.gov The strong inhibitory effect of the dichlorophenyl-imidazole analogues in this model suggests their potential as effective anti-inflammatory agents. nih.govnih.gov
Table 3: Anti-inflammatory Activity of Imidazole Analogues in Carrageenan-Induced Paw Edema in Rats
| Compound Analogue | Dose (mg/kg) | Paw Edema Inhibition (%) |
|---|---|---|
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | 100 | 100 |
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | 100 | 100 |
| Diclofenac Sodium (Standard) | 50 | 100 |
Data sourced from a study on novel imidazole analogues. nih.gov
Animal Models for Analgesic Potency (e.g., Hot Plate Test, Writhing Test)
The analgesic efficacy of this compound and its analogues has been confirmed in various preclinical animal models of pain. nih.gov The hot plate test is a common method for assessing centrally mediated analgesia, where the latency to a painful stimulus (heat) is measured. wikipedia.orgnih.gov The acetic acid-induced writhing test, on the other hand, is a model of visceral pain that is sensitive to peripherally acting analgesics. ajpp.insaspublishers.comnih.govresearchgate.net
In a study evaluating a series of novel imidazole derivatives, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated significant analgesic activity in the hot plate test. nih.govresearchgate.net This compound showed an 89% increase in pain threshold at a dose of 100 mg/kg, indicating a potent analgesic effect. nih.gov
The writhing test has also been employed to evaluate the analgesic potential of imidazole derivatives. For instance, di- and tri-substituted imidazole derivatives showed appreciable protection against saline-induced writhing. researchgate.net The ability of these compounds to alleviate pain in both thermal and chemical-induced pain models suggests that they may act through multiple mechanisms to produce their analgesic effects. nih.govresearchgate.net
Table 4: Analgesic Activity of Imidazole Analogues
| Compound Analogue | Test Model | Dose (mg/kg) | Analgesic Effect (%) |
|---|---|---|---|
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Hot Plate Test | 100 | 89 |
Data sourced from a study on novel imidazole analogues. nih.gov
Models for Systemic Fungal or Bacterial Infections
The evaluation of novel antimicrobial agents necessitates the use of robust in vivo models that can simulate systemic infections in a controlled and reproducible manner. For compounds like this compound and its analogues, murine models are commonly employed to assess their efficacy against both fungal and bacterial pathogens. These models are critical for determining a compound's potential for further development by providing data on its activity within a complex biological system.
Systemic candidiasis is a frequently used model for assessing antifungal properties. In a typical model, mice are infected intravenously with a standardized inoculum of a pathogenic yeast, such as Candida albicans. The effectiveness of a test compound is then evaluated based on its ability to reduce the fungal burden in target organs, most commonly the kidneys, and to improve the survival rate of the infected animals. For instance, studies on imidazole derivatives, such as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate (B79036), have demonstrated significant efficacy in murine models of systemic Candida albicans infection. nih.gov Similarly, other imidazole antifungals like flutrimazole (B1673498) have shown high effectiveness in models of rat vaginal candidiasis. nih.gov
For bacterial infections, systemic infection models often involve the intraperitoneal or intravenous injection of a bacterial strain, such as methicillin-resistant Staphylococcus aureus (MRSA) or Streptococcus pneumoniae. The efficacy of the investigational compound is then measured by the reduction in bacterial load in the blood and various tissues (e.g., spleen, liver, lungs) and by observing the survival rates of the treated animals compared to a control group. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been identified as potential antibacterial agents, with a notable requirement for two aryl rings and specific substitutions at the C-2 position for activity against MRSA. nih.gov The in vivo efficacy of novel antibacterial agents is often compared against standard-of-care antibiotics to benchmark their performance. For example, the efficacy of coralmycin A has been evaluated in a mouse respiratory tract infection model, where it demonstrated both bacteriostatic and bactericidal effects. mdpi.com
The following table summarizes representative in vivo models for systemic fungal and bacterial infections used to evaluate compounds analogous to this compound.
| Infection Model | Pathogen | Animal Model | Key Efficacy Endpoints | Reference Compound(s) |
| Systemic Candidiasis | Candida albicans | Mouse | Reduced fungal load in kidneys, Increased survival | 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate nih.gov |
| Vaginal Candidiasis | Candida albicans | Rat | Rate of cured or markedly improved animals | Flutrimazole nih.gov |
| Respiratory Tract Infection | Streptococcus pneumoniae | Mouse | Bacteriostatic and bactericidal efficacy | Coralmycin A mdpi.com |
| Skin Abscess | Staphylococcus aureus | Mouse | Inhibition of bacterial growth and biofilm formation | Imidazole chloride ionic liquids frontiersin.org |
In vivo Antiprotozoal Efficacy Models
The in vivo evaluation of antiprotozoal drug candidates is essential for identifying compounds with the potential to treat diseases such as leishmaniasis and Chagas disease, which are caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively. nih.gov Murine models are the most common systems for these preclinical studies, allowing for the assessment of a compound's ability to control parasite replication and to resolve the clinical manifestations of the disease. nih.govnih.gov
For Chagas disease, caused by Trypanosoma cruzi, mouse models of both acute and chronic infection are utilized. nih.govfrontiersin.org In the acute model, mice are infected with trypomastigotes, and treatment efficacy is determined by monitoring parasitemia (the number of parasites in the blood) and survival rates. In the chronic phase, the parasites are primarily located in tissues, particularly the heart and skeletal muscle, and efficacy is assessed by more sensitive techniques such as quantitative polymerase chain reaction (qPCR) to detect parasite DNA in these tissues. nih.gov Imidazole-based compounds have been investigated for their trypanocidal activity in both phases of the disease. nih.gov
The table below provides an overview of common in vivo models for assessing antiprotozoal efficacy.
| Disease | Pathogen | Animal Model | Infection Phase | Key Efficacy Endpoints | Reference Compound(s) |
| Chagas Disease | Trypanosoma cruzi | Mouse | Acute | Reduction in parasitemia, Increased survival | Benznidazole nih.gov |
| Chagas Disease | Trypanosoma cruzi | Mouse | Chronic | Reduction of parasite DNA in heart and skeletal muscle | Benznidazole nih.gov |
| African Trypanosomiasis | Trypanosoma brucei rhodesiense | Mouse | Acute | Cure rate | Cationic 1,4-diphenyl-1H-1,2,3-triazoles nih.gov |
| Visceral Leishmaniasis | Leishmania infantum | Mouse | - | Reduction of parasite load in organs (liver, spleen) | Amphotericin B mdpi.com |
| Cutaneous Leishmaniasis | Leishmania major | Mouse | - | Reduction in lesion size, Reduction of parasite burden in tissue | - |
Structure Activity Relationship Sar and Lead Optimization for Dichlorophenyl Imidazole Derivatives
Correlating Specific Structural Modifications with Biological Potency and Selectivity
SAR analyses have been instrumental in deciphering the impact of specific structural changes on the biological effects of dichlorophenyl imidazole (B134444) derivatives. nih.gov For instance, in the pursuit of new analgesic and anti-inflammatory agents, a series of novel imidazole analogues were synthesized and evaluated. nih.gov It was discovered that the position and nature of substituents on the phenyl rings attached to the imidazole core significantly influence their potency.
One noteworthy finding is that the presence of a dichlorophenyl group can significantly enhance anti-inflammatory activity. derpharmachemica.com Specifically, a chloro group substitution on the phenyl ring was shown to result in a marked increase in anti-inflammatory effects. derpharmachemica.com In a comparative study, compounds with a 4-chlorophenyl group demonstrated superior activity compared to those with phenyl or 4-methoxyphenyl (B3050149) groups. derpharmachemica.com
Furthermore, the substitution pattern on the dichlorophenyl ring itself is critical. For example, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibited potent analgesic activity. nih.gov In contrast, compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) showed excellent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802). nih.gov This highlights that subtle changes in the substitution pattern can shift the biological activity profile from primarily analgesic to anti-inflammatory.
The electronic properties of the substituents also play a vital role. The introduction of electron-withdrawing groups, such as a nitro group, has been shown to influence the biological activity, as seen in the potent analgesic effects of compound 2g . nih.gov
| Compound | Structural Modifications | Observed Biological Activity | Reference |
|---|---|---|---|
| 2g | 2,3-dichlorophenyl at N1, 3-nitrophenyl at C2 | Significant analgesic activity (89%) | nih.gov |
| 2a | 2,6-dichlorophenyl at C2, 4-ethoxyphenyl at N1 | Good anti-inflammatory activity (100%) | nih.gov |
| 2b | 2,3-dichlorophenyl at C2, 2-chlorophenyl at N1 | Good anti-inflammatory activity (100%) | nih.gov |
| 4e | 4-chlorophenyl substitution | Enhanced anti-inflammatory activity (83.40%) | derpharmachemica.com |
| 4a | Phenyl substitution | Poor anti-inflammatory activity (40.81%) | derpharmachemica.com |
| 4b | 4-methoxy phenyl substitution | Poor anti-inflammatory activity (41.90%) | derpharmachemica.com |
Identification of Essential Pharmacophoric Elements for Desired Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For dichlorophenyl imidazole derivatives, several key pharmacophoric features have been identified. The imidazole ring itself is a crucial scaffold, known for its diverse biological activities and its ability to interact with various biological targets. researchgate.netnih.gov
The dichlorophenyl group is another critical component, often contributing to enhanced potency. derpharmachemica.com The specific positioning of the chlorine atoms on the phenyl ring (e.g., 2,3-dichloro or 2,4-dichloro) can significantly impact the compound's interaction with its target. nih.govnih.gov
For anti-inflammatory activity targeting the COX-2 enzyme, molecular docking studies have provided insights into the essential interactions. For instance, compound 2g was found to form conventional hydrogen bonds with the amino acid residues GLN-242 and ARG-343 of the COX-2 receptor. nih.gov This suggests that the ability to form these specific hydrogen bonds is a key pharmacophoric requirement for COX-2 inhibition.
Rational Design Principles for Enhanced Efficacy and Reduced Off-Target Effects
Rational drug design leverages the understanding of SAR and pharmacophoric elements to create more effective and safer drugs. jopir.innih.gov For dichlorophenyl imidazole derivatives, this involves a targeted approach to modify the chemical structure to optimize its interaction with the desired biological target while minimizing interactions with other targets that could lead to side effects. nih.gov
A key principle is to enhance the binding affinity for the intended target. This can be achieved by introducing functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of the target protein. nih.gov For example, the design of novel 1-hydroxy-2,4,5-triaryl imidazole derivatives was based on the scaffold of a known p38α MAP kinase inhibitor, with the aim of improving its anti-cytokine properties. nih.gov
Another important aspect is to improve the selectivity of the compound. By understanding the differences in the binding sites of the target and off-target proteins, medicinal chemists can design molecules that preferentially bind to the desired target. This might involve altering the size, shape, or electronic properties of the molecule to make it a better fit for the intended target and a poorer fit for others.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule (the scaffold) with a different chemical entity while maintaining the essential pharmacophoric features. rsc.orgnih.gov This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For instance, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through scaffold hopping from pyridones. nih.gov
Bioisosteric replacement is a related strategy where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This is often done to improve the metabolic stability, reduce toxicity, or enhance the activity of a compound. For example, in the development of androgen receptor blockers for prostate cancer, a hybrid pharmacophore was created by combining 2-thioxoimidazolidin-4-one and pyrazole (B372694) scaffolds, which are present in existing FDA-approved drugs. nih.gov This represents a form of bioisosteric replacement and scaffold hopping to generate new drug candidates.
Development of Advanced Dichlorophenyl Imidazole Analogues as Potential Chemical Leads
Through the application of SAR, rational design, and other medicinal chemistry strategies, researchers have developed advanced dichlorophenyl imidazole analogues that show promise as chemical leads for various therapeutic areas. nih.govnih.gov For example, compounds bearing a 3,4,5-trimethoxyphenyl ring linked to the imidazole core have demonstrated interesting cytotoxic profiles, particularly against leukemia cell lines. researchgate.net
The synthesis of novel 1,4-diarylimidazol-2(3H)-one derivatives and their 2-thione analogues has also yielded compounds with potent antitumor activity. researchgate.net These advanced analogues often exhibit improved potency, selectivity, and drug-like properties compared to the initial lead compounds.
Mechanistic Investigations into the Biological Action of 1 2,3 Dichlorophenyl 1h Imidazole and Analogues
Elucidation of Molecular Targets and Downstream Signaling Pathways
Research into the molecular targets of dichlorophenyl-imidazole compounds has pointed towards their interaction with key enzymes and signaling pathways involved in inflammation and cancer. While direct studies on 1-(2,3-Dichlorophenyl)-1H-imidazole are limited, investigations into its close analogues provide significant insights into its probable mechanisms of action.
A primary molecular target identified for analogues of this compound is the Cyclooxygenase-2 (COX-2) enzyme . ontosight.airesearchgate.net COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are pro-inflammatory mediators. nih.gov The inhibition of COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, compounds such as 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated significant anti-inflammatory activity, which is attributed to their potential to inhibit COX-2. ontosight.ai
The downstream signaling pathways affected by the inhibition of COX-2 include the reduction in the production of prostaglandins like PGE2, which in turn mitigates inflammatory responses such as pain, swelling, and redness. nih.gov
Furthermore, studies on other imidazole (B134444) derivatives suggest potential interactions with pathways implicated in cancer. For example, certain imidazole derivatives have been shown to induce apoptosis in myeloid leukemia cells through the downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway , such as c-Myc and Axin2. nih.gov AXL-RTK is a receptor tyrosine kinase that, when overexpressed, is associated with poor prognosis in several cancers. The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Kinetic and Thermodynamic Characterization of Enzyme Inhibition
The inhibition of COX enzymes can be characterized by different kinetic models, including competitive, non-competitive, and uncompetitive inhibition. For many NSAIDs that target COX, the inhibition is often competitive with the substrate, arachidonic acid. This means the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
The potency of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For analogues of this compound, their anti-inflammatory and analgesic activities suggest that they would likely exhibit low micromolar or even nanomolar IC50 values against COX-2 to be considered potent. ontosight.ai
Thermodynamic characterization of enzyme inhibition involves determining parameters such as the dissociation constant (Kd), which reflects the affinity of the inhibitor for the enzyme, and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. These parameters provide a deeper understanding of the forces driving the protein-ligand interaction.
Characterization of Receptor-Ligand Binding Kinetics
Detailed studies on the receptor-ligand binding kinetics of this compound are not extensively documented. However, for its analogues that target specific receptors, such as the potential interaction with AXL-Receptor Tyrosine Kinase, the binding kinetics would be crucial in determining their pharmacological profile.
Receptor-ligand binding kinetics are typically characterized by the association rate constant (kon) and the dissociation rate constant (koff). The ratio of koff to kon gives the equilibrium dissociation constant (Kd), a measure of binding affinity. A slow dissociation rate (low koff) can lead to a prolonged duration of action, which can be advantageous for therapeutic agents.
Studies on Cellular Permeability, Accumulation, and Efflux Mechanisms
The cellular permeability of a compound is a critical factor for its biological activity, as it must reach its intracellular target to exert its effect. The physicochemical properties of this compound, including its lipophilicity and molecular size, would influence its ability to cross cell membranes. The presence of the dichlorophenyl group generally increases lipophilicity, which can enhance passive diffusion across the lipid bilayer of cell membranes.
Once inside the cell, the compound's accumulation depends on the balance between influx, intracellular binding, and efflux. Efflux pumps, such as P-glycoprotein (P-gp), are a major mechanism by which cells can expel foreign compounds, often leading to multidrug resistance in cancer cells. The susceptibility of this compound or its analogues to these efflux pumps has not been specifically reported.
Investigations into Protein-Ligand Interaction Fingerprints
Molecular docking studies on analogues of this compound have provided insights into their protein-ligand interaction fingerprints, particularly with the COX-2 enzyme. ontosight.ai These studies help to visualize the binding mode and identify the key amino acid residues involved in the interaction.
For example, in the docking study of 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole with the COX-2 receptor, the binding affinity was found to be comparable to that of the well-known NSAID, diclofenac (B195802). ontosight.ai The interaction fingerprint revealed the formation of conventional hydrogen bonds with specific residues in the active site of COX-2, such as GLN-242 and ARG-343. ontosight.ai These interactions are crucial for the stable binding and inhibitory activity of the compound.
Modulation of Gene Expression and Protein Synthesis
The biological activity of this compound and its analogues can also be mediated through the modulation of gene expression and protein synthesis. As mentioned earlier, certain imidazole derivatives have been found to downregulate the expression of genes involved in cell survival and proliferation, such as those in the Wnt/β-catenin pathway. nih.gov
Specifically, treatment of myeloid leukemia cells with imidazole derivatives led to a decrease in the mRNA levels of c-Myc and Axin2 . nih.gov c-Myc is a potent oncoprotein that drives cell proliferation, while Axin2 is a negative regulator of the Wnt pathway, and its expression is often upregulated in cancers with an activated Wnt pathway.
Furthermore, the induction of apoptosis by these compounds is associated with changes in the expression of apoptosis-related proteins. For instance, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 can shift the cellular balance towards programmed cell death.
The following table summarizes the potential molecular and cellular effects of this compound based on studies of its analogues.
| Biological Process | Molecular Target/Pathway | Observed Effect in Analogues | Potential Consequence |
| Inflammation | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | Reduction of prostaglandin (B15479496) synthesis, leading to anti-inflammatory and analgesic effects. |
| Cancer Cell Proliferation | AXL-Receptor Tyrosine Kinase (AXL-RTK) | Downregulation of expression | Inhibition of cancer cell growth and survival. |
| Wnt/β-catenin Pathway | Downregulation of target genes (c-Myc, Axin2) | Decreased cell proliferation and induction of apoptosis. | |
| Apoptosis | Bcl-2 family proteins | Modulation of expression (e.g., increased Bax, decreased Bcl-2) | Induction of programmed cell death in cancer cells. |
Future Perspectives and Advanced Research Directions for Dichlorophenyl Imidazoles
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery, and the development of dichlorophenyl imidazole (B134444) derivatives is no exception. These computational tools offer the potential to significantly accelerate the identification of novel drug candidates and optimize their properties.
Key Applications of AI/ML in Dichlorophenyl Imidazole Research:
Predictive Modeling: AI algorithms can be trained on existing data of imidazole derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of new, unsynthesized compounds. This allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest probability of success for synthesis and experimental testing. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: ML models can build sophisticated QSAR models that go beyond traditional statistical methods. mdpi.com These models can identify subtle and complex relationships between the chemical structure of dichlorophenyl imidazoles and their biological effects, guiding the rational design of more potent and selective molecules.
De Novo Drug Design: Generative AI models can design entirely new dichlorophenyl imidazole structures with desired properties. By learning from the vast chemical space of known active molecules, these models can propose novel scaffolds and substitution patterns that may not be intuitively obvious to human chemists.
Synthesis Prediction: AI can assist in planning the most efficient synthetic routes for novel dichlorophenyl imidazole analogs. By analyzing known reactions and predicting reaction outcomes, these tools can help chemists overcome synthetic challenges and reduce the time and resources required for compound preparation. rsc.org
Interactive Data Table: Examples of Computationally Studied Imidazole Derivatives and their Potential Targets
| Compound Class | Potential Target | Highest Binding Affinity (kcal/mol) | Computational Method |
| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -9.2 | Molecular Docking |
| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | Molecular Docking |
| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | Molecular Docking |
| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | Molecular Docking |
This data is derived from a computational study and represents theoretical binding affinities. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Applications
While dichlorophenyl imidazoles have established roles, ongoing research is focused on uncovering new biological targets and expanding their therapeutic applications into uncharted territories. The unique structural features of the imidazole ring allow it to interact with a wide array of biological macromolecules, suggesting a broad potential for new medical uses. nih.gov
Emerging Areas of Investigation:
Antiviral Agents: The COVID-19 pandemic spurred significant research into new antiviral compounds. Computational studies have identified imidazole derivatives as potential inhibitors of key SARS-CoV-2 proteins, such as the main protease (Mpro). mdpi.comnih.gov This opens the door for developing dichlorophenyl imidazoles as broad-spectrum antiviral agents.
Antiparasitic Drugs: There is a pressing need for new treatments for parasitic diseases like toxoplasmosis. nih.gov Recent studies have shown that certain imidazole derivatives exhibit high selectivity and potent activity against parasites such as Toxoplasma gondii. nih.gov The dichlorophenyl moiety can be further explored to enhance this activity.
Neurodegenerative Diseases: The imidazole scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov Some derivatives have shown the ability to stabilize microtubules, a key pathological feature of this disease. nih.gov
Anticancer Therapies: The imidazole ring is a common feature in many anticancer drugs. ijsrtjournal.com Research is ongoing to develop dichlorophenyl imidazoles that can target specific cancer-related pathways, such as inhibiting tumor growth or overcoming drug resistance. nih.govijsrtjournal.com
Design and Synthesis of Multi-Target Directed Ligands
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. The "one-target, one-drug" approach has often proven insufficient for these conditions. A promising strategy is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. nih.gov
The dichlorophenyl imidazole scaffold is an excellent starting point for creating MTDLs due to its synthetic tractability and ability to be functionalized at multiple positions. nih.gov
Strategies for MTDL Design with Dichlorophenyl Imidazoles:
Hybrid Molecules: This approach involves chemically linking the dichlorophenyl imidazole core with another pharmacophore known to be active against a different target. tandfonline.comnih.govresearchgate.net For example, a dichlorophenyl imidazole could be combined with a fragment that inhibits a different enzyme or receptor involved in the disease process. nih.gov
Pharmacophore Integration: In this strategy, the key structural features of two different pharmacophores are merged into a single dichlorophenyl imidazole-based molecule. This can lead to more compact and drug-like MTDLs.
Potential MTDL Applications for Dichlorophenyl Imidazoles:
| Therapeutic Area | Potential Target Combination | Rationale |
| Alzheimer's Disease | Microtubule Stabilization & COX Inhibition | Address both neuronal structural integrity and neuroinflammation. nih.gov |
| Cancer | Tubulin Polymerization & Kinase Inhibition | Disrupt cell division and signaling pathways simultaneously. |
| Infectious Diseases | Multiple Essential Enzymes | Overcome drug resistance by targeting different vital processes in the pathogen. |
Development of Prodrug Strategies for Improved Pharmacological Profiles
A significant challenge in drug development is achieving optimal pharmacokinetic properties, such as solubility, absorption, and metabolic stability. Prodrug strategies involve chemically modifying a drug to create an inactive form that is converted to the active drug within the body. frontiersin.org This approach can be used to overcome various formulation and delivery hurdles.
For dichlorophenyl imidazoles, prodrug strategies could be employed to:
Enhance Water Solubility: Poor water solubility can limit the administration routes and bioavailability of a drug. nih.gov Attaching a polar group, such as a phosphate (B84403) or a glycosyl moiety, to the dichlorophenyl imidazole structure can significantly increase its solubility. nih.gov This inactive, soluble form would then be cleaved by enzymes in the body to release the active drug.
Improve Membrane Permeability: To reach its target, a drug often needs to cross cell membranes. Lipophilic promoieties can be attached to the dichlorophenyl imidazole to enhance its ability to pass through these membranes. Once inside the cell, these promoieties are removed to release the active compound.
Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. frontiersin.org This allows for the localized release of the active dichlorophenyl imidazole, increasing its efficacy at the site of action while minimizing side effects in healthy tissues.
Sustained Release: By carefully designing the cleavable linker, the rate of conversion from the prodrug to the active drug can be controlled. This can lead to a sustained release of the active dichlorophenyl imidazole, reducing the frequency of administration. youtube.com
Implementation of Sustainable and Green Synthetic Methodologies
The pharmaceutical industry is increasingly focusing on developing environmentally friendly and sustainable manufacturing processes. Green chemistry principles are being applied to the synthesis of dichlorophenyl imidazoles to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com
Green Chemistry Approaches in Imidazole Synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technique is being explored for the efficient synthesis of imidazole derivatives.
Use of Green Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Researchers are investigating the use of greener alternatives, such as water, ionic liquids, and deep eutectic solvents (DESs), for the synthesis of dichlorophenyl imidazoles. sciepub.comresearchgate.netnih.gov
Catalytic Methods: The use of catalysts, particularly reusable heterogeneous catalysts, can improve the efficiency and selectivity of chemical reactions while reducing waste. numberanalytics.com Various catalytic systems are being developed for the synthesis of the imidazole ring. nih.gov
Multi-Component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product. nih.gov This approach is highly atom-economical and can significantly streamline the synthesis of substituted imidazoles, reducing the number of steps and the amount of waste generated. tandfonline.com
Advanced Imaging Techniques for In vivo Distribution and Target Engagement
Understanding how a drug is distributed throughout the body and whether it is engaging with its intended target is crucial for its development. Advanced imaging techniques, such as Positron Emission Tomography (PET), are powerful tools for non-invasively studying these processes in living organisms. acs.org
By radiolabeling dichlorophenyl imidazole derivatives with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18), researchers can:
Visualize Drug Distribution: PET imaging can map the real-time distribution of the radiolabeled compound in the body, showing which organs and tissues it accumulates in. This information is vital for assessing potential off-target effects and understanding the drug's pharmacokinetic profile. nih.gov
Quantify Target Engagement: If the dichlorophenyl imidazole derivative is designed to bind to a specific target (e.g., a receptor or enzyme in the brain), PET can be used to measure the extent of this binding in vivo. nih.gov This provides direct evidence that the drug is reaching and interacting with its target at therapeutic concentrations.
Facilitate Clinical Translation: Data from PET imaging studies in preclinical models can help to predict the behavior of the drug in humans, guiding dose selection and patient stratification for clinical trials. nih.gov
The development of specific PET tracers based on the dichlorophenyl imidazole scaffold will be a key step in advancing these compounds from the laboratory to the clinic. nih.govresearchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
